molecular formula C6H15ClN2O B14034536 ((2R,5S)-5-methylpiperazin-2-yl)methanol HCl

((2R,5S)-5-methylpiperazin-2-yl)methanol HCl

Cat. No.: B14034536
M. Wt: 166.65 g/mol
InChI Key: UGGSBYLNJZDGHG-RIHPBJNCSA-N
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Description

((2R,5S)-5-methylpiperazin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a methyl group and a hydroxymethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5S)-5-methylpiperazin-2-yl)methanol hydrochloride typically involves the reaction of (S)-proline with pivalaldehyde in the presence of trifluoroacetic acid to form an intermediate compound. This intermediate is then reacted with diisopropylamine and butyllithium in dry tetrahydrofuran to yield the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of ((2R,5S)-5-methylpiperazin-2-yl)methanol hydrochloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

((2R,5S)-5-methylpiperazin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

((2R,5S)-5-methylpiperazin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ((2R,5S)-5-methylpiperazin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-5-methylmorpholin-2-yl]methanol hydrochloride
  • (2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol

Uniqueness

((2R,5S)-5-methylpiperazin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

[(2R,5S)-5-methylpiperazin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

UGGSBYLNJZDGHG-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1CN[C@H](CN1)CO.Cl

Canonical SMILES

CC1CNC(CN1)CO.Cl

Origin of Product

United States

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